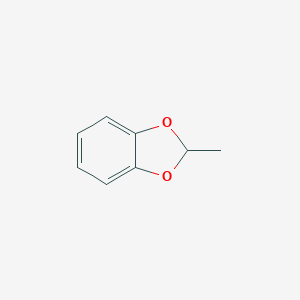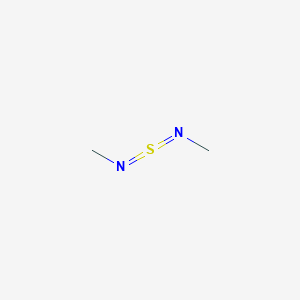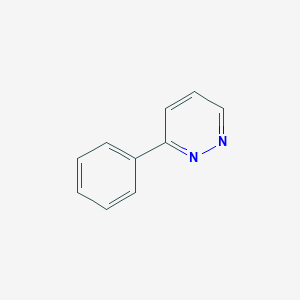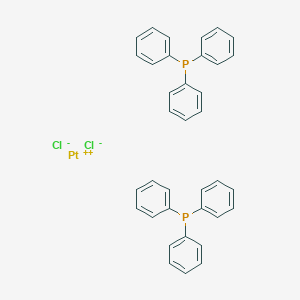
Cadmium molybdenum tetroxide
Overview
Description
Cadmium molybdenum tetroxide (CdMoO4) is a compound that has gained significant attention in the field of materials science due to its unique properties. CdMoO4 has a tetragonal crystal structure and is known for its high-temperature stability, high hardness, and excellent electrical conductivity. In recent years, CdMoO4 has been extensively studied for its potential applications in various fields including catalysis, electrochemistry, and optics.
Scientific Research Applications
Toxicity and Health Impacts Research :Cadmium and molybdenum, when combined, have been studied for their toxic effects on animal health, particularly in ducks. Research by Xia et al. (2015) found that this combination led to significant kidney damage, oxidative damage of kidney mitochondria, and upregulation of heat shock proteins, indicating a potential nephrotoxicity mechanism.
Food Safety and Analysis :The application of molybdenum coated quartz tubes in food sample analysis, specifically for the accurate determination of cadmium, was developed by Kasa et al. (2020). This method significantly enhances detection power and accuracy in food safety assessments.
Environmental Monitoring and Remediation :A study by Yin et al. (2017) presented the use of molybdenum disulfide nanocomposites in the rapid detection and removal of cadmium ions in water, highlighting their potential in environmental remediation.
Analytical Chemistry and Method Development :The development of sensitive analytical methods, such as the one by Ohta et al. (1988), utilizes molybdenum-tube atomizers for the precise determination of cadmium in various materials, showcasing advancements in analytical chemistry techniques.
Nanoscale Material Applications :Wang et al. (2018) explored the use of nano-scale molybdenum disulfide sheets for cadmium uptake from aqueous solutions. Their study demonstrated extremely high adsorption capacity, indicating potential uses in nanotechnology and material science.
Energy Storage Technologies :Research on cadmium molybdenum oxide by Isacfranklin et al. (2021) highlighted its application in energy storage, specifically in the development of high-efficiency supercapacitors. This indicates a promising future for cadmium molybdenum tetroxide in energy-related fields.
Mechanism of Action
Target of Action
Cadmium molybdenum tetroxide primarily targets the antioxidant defense response mediated by the nuclear factor erythroid 2-related factor 2 (Nrf2) . This pathway plays a crucial role in maintaining cellular redox homeostasis and protecting against oxidative stress .
Mode of Action
The compound interacts with its targets by inhibiting the Nrf2 pathway, which leads to a decrease in the levels of various antioxidant enzymes such as catalase (CAT), superoxide dismutase 1 (SOD1), and glutathione S-transferase (GST) . This inhibition results in the upregulation of proteins involved in pyroptosis, a form of programmed cell death .
Biochemical Pathways
This compound affects several biochemical pathways. It induces oxidative stress and disrupts calcium signaling . It also interferes with cellular signaling pathways, leading to pathological conditions and carcinogenesis . The compound impacts signaling pathways like the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of cadmium, a component of the compound, have been studied extensively . Cadmium is known to exert toxic effects on human health through various biochemical and molecular mechanisms . It is primarily absorbed through respiratory and digestive pathways, especially in industrial settings .
Result of Action
The molecular and cellular effects of this compound’s action are extensive. It causes damage at the cellular and tissue levels, disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also induces pyroptosis, a form of programmed cell death, through the upregulation of proteins like nucleotide oligomerization domain-like receptor protein-3 (NLRP3), apoptosis-associated speck-like protein (ASC), and caspase-1 .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Industrial processes, mining activities, and agricultural practices contribute to cadmium contamination in the environment, impacting soil, water, and air quality . These anthropogenic activities can lead to the release of cadmium into the environment through various pathways, posing risks to ecosystems and human health .
Safety and Hazards
Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . The safety and hazards specific to Cadmium molybdenum tetroxide are not explicitly mentioned in the search results.
Future Directions
Research on Cadmium and Molybdenum has shown potential for mitigating Cadmium-induced stress in plants . Molybdenum, an essential trace element, plays key roles in oxidative stress tolerance of higher plants . Future research could focus on understanding the mechanism underlying Cadmium induced ROS production, and for the identification of more therapeutic targets .
Biochemical Analysis
Biochemical Properties
Cadmium molybdenum tetroxide may interact with various enzymes, proteins, and other biomolecules. For instance, molybdenum is known to be involved in multiple metabolic processes in the body such as redox, substance synthesis, and energy transfer . Cadmium, on the other hand, is known to cause disruptions in plant metabolism and physio-biochemical responses
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. Cadmium, for example, is known to cause oxidative stress, disrupt calcium signaling, interfere with cellular signaling pathways, and cause epigenetic modifications . Molybdenum, on the other hand, has been found to play key roles in oxidative stress tolerance of higher plants .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions at the molecular level. Cadmium is known to exert its effects through various mechanisms, including oxidative stress induction, disruption of calcium signaling, interference with cellular signaling pathways, and epigenetic modifications
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, cadmium toxicity has been shown to cause severe perturbations on growth performance, physio-biochemical and molecular processes in crop plants
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, excessive doses of molybdenum and cadmium have been shown to have toxic effects on animals
Metabolic Pathways
This compound may be involved in various metabolic pathways. For instance, cadmium has been shown to disrupt several metabolic pathways, including purine metabolism, arginine and proline metabolism, and alanine, aspartic acid, and glutamate metabolism
Transport and Distribution
This compound may be transported and distributed within cells and tissues in various ways. For instance, molybdenum has been shown to be transported via two types of molybdate transporters
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. For instance, certain molybdenum transporters have been found to be localized to the plasma membrane
Properties
IUPAC Name |
cadmium(2+);molybdenum;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.Mo.4O/q+2;;4*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWLBOPUKZGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mo].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdMoO4-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13972-68-4 | |
| Record name | Cadmium molybdenum oxide (CdMoO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013972684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium molybdenum tetroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)



![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)






